molecular formula C14H11N3O2S B11095200 5-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione

5-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione

Cat. No.: B11095200
M. Wt: 285.32 g/mol
InChI Key: SATKPOFRDMROSH-UHFFFAOYSA-N
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Description

5-{[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]AMINO}-2,3-DIHYDRO-1,4-PHTHALAZINEDIONE is a complex organic compound that belongs to the class of phthalazinone derivatives This compound is characterized by its unique structure, which includes a phthalazinone core and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]AMINO}-2,3-DIHYDRO-1,4-PHTHALAZINEDIONE typically involves the condensation of 3-methyl-2-thiophenecarboxaldehyde with 2,3-dihydro-1,4-phthalazinedione. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, in an organic solvent like ethanol. The reaction mixture is heated for several hours until the desired product is formed, which is then purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-{[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]AMINO}-2,3-DIHYDRO-1,4-PHTHALAZINEDIONE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

5-{[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]AMINO}-2,3-DIHYDRO-1,4-PHTHALAZINEDIONE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

    Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 5-{[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]AMINO}-2,3-DIHYDRO-1,4-PHTHALAZINEDIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Compounds with similar core structures but different substituents.

    Thiophene Derivatives: Compounds with thiophene rings but different functional groups.

Uniqueness

5-{[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]AMINO}-2,3-DIHYDRO-1,4-PHTHALAZINEDIONE is unique due to its combination of a phthalazinone core and a thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C14H11N3O2S

Molecular Weight

285.32 g/mol

IUPAC Name

5-[(3-methylthiophen-2-yl)methylideneamino]-2,3-dihydrophthalazine-1,4-dione

InChI

InChI=1S/C14H11N3O2S/c1-8-5-6-20-11(8)7-15-10-4-2-3-9-12(10)14(19)17-16-13(9)18/h2-7H,1H3,(H,16,18)(H,17,19)

InChI Key

SATKPOFRDMROSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C=NC2=CC=CC3=C2C(=O)NNC3=O

Origin of Product

United States

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